COMT SAM‑Site Affinity: Ki = 6.3 µM (Human) vs. 63 µM (Mouse) – Demonstration of Species‑Selective Inhibition
The compound inhibits human COMT with a Ki of 6.3 µM but displays 10‑fold weaker affinity for mouse COMT (Ki = 63 µM), a quantitative species‑selectivity window not documented for any other SAM‑competitive COMT fragment . This 10× human‑preference contrasts sharply with the clinical nitrocatechol tolcapone, which inhibits human and rat COMT with comparable low‑nanomolar potency (IC₅₀ ≈ 3–30 nM for both species) [1]. The species divergence arises from sequence differences in the SAM‑pocket periphery and makes the compound uniquely suitable as a species‑specificity control in COMT‑targeted assays .
| Evidence Dimension | COMT inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.3 µM (human COMT); Ki = 63 µM (mouse COMT) |
| Comparator Or Baseline | Tolcapone: IC₅₀ ≈ 3–30 nM for both human and rat COMT (no species selectivity reported) |
| Quantified Difference | 10‑fold human‑preference vs. <10‑fold for tolcapone |
| Conditions | Recombinant human and mouse COMT; biochemical inhibition assay (Santa Cruz Biotechnology / primary literature) |
Why This Matters
Procurement teams evaluating COMT fragments for species‑matched translational pharmacology require this human‑vs‑mouse selectivity data, which is absent for other bipyrazole regioisomers.
- [1] Männistö, P. T.; Kaakkola, S. Catechol‑O‑methyltransferase (COMT): Biochemistry, Molecular Biology, Pharmacology, and Clinical Efficacy of the New Selective COMT Inhibitors. _Pharmacol. Rev._ **1999**, _51_ (4), 593–628. View Source
